

4-AcO-EPT tryptamine analog classification

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Compound Focus: 4-acetoxy EPT

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Chemical Identity and Characterization

4-AcO-EPT, or 4-acetoxy-N-ethyl-N-propyltryptamine, is a synthetic tryptamine alkaloid. A key advancement in its characterization was the 2023 determination of its solid-state structure via single-crystal X-ray diffraction, which corrected previous misidentifications [1] [2].

- **Systematic Name:** 4-Acetoxy-N-ethyl-N-*n*-propyltryptamine [3].
- **Core Structure:** Comprises a bicyclic indole heterocycle with an acetoxy (CH_3COO^-) functional group at the R4 position and ethyl and *n*-propyl groups on the terminal amine RN [4] [3].
- **Salt Form:** The structurally defined material is a unique **fumarate–fumaric acid** co-crystal, not a simple fumarate or hydrofumarate salt. The asymmetric unit consists of one 4-AcO-EPT cation ($\text{C}_{17}\text{H}_{25}\text{N}_2\text{O}_2^+$), one half of a fumarate dianion ($\text{C}_4\text{H}_2\text{O}_4^{2-}$), and one half of a neutral fumaric acid molecule ($\text{C}_4\text{H}_4\text{O}_4$) [2].

Pharmacological Profile and Binding Affinity

4-AcO-EPT acts as a prodrug, rapidly hydrolyzing *in vivo* to its active metabolite, 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine) [1] [5]. Its primary mechanism of action is through agonist activity at serotonin receptors, particularly the 5-HT_{2A} receptor, which is responsible for its psychedelic effects [5] [6].

The table below summarizes the receptor binding affinity data for 4-AcO-EPT and its active metabolite, 4-HO-EPT, from a comprehensive target profiling study [6].

Target	4-AcO-EPT Affinity	4-HO-EPT Affinity	Notes
5-HT _{1A}	>50% inhibition at 10 μ M [6]	>50% inhibition at 10 μ M [6]	Weak binding for 4-AcO-EPT [6].
5-HT _{2A}	>50% inhibition at 10 μ M [6]	>50% inhibition at 10 μ M [6]	Primary site of action for psychedelic effects.
5-HT _{2B}	>50% inhibition at 10 μ M [6]	>50% inhibition at 10 μ M [6]	---
5-HT _{2C}	>50% inhibition at 10 μ M [6]	>50% inhibition at 10 μ M [6]	---
Histamine H1	>50% inhibition at 10 μ M [6]	>50% inhibition at 10 μ M [6]	May contribute to side effects.
Alpha-2 Adrenergic	>50% inhibition at 10 μ M [6]	>50% inhibition at 10 μ M [6]	Multiple subtypes (A, B, C) [6].
Dopamine D3	>50% inhibition at 10 μ M [6]	Not a hit for 4-HO-EPT [6]	---
Sigma-2	>50% inhibition at 10 μ M [6]	>50% inhibition at 10 μ M [6]	---

Functional activity data further clarifies the relationship between the prodrug and its metabolite:

- **In vitro 5-HT_{2A} potency:** 4-AcO-EPT (EC_{50} = 24.0 nM) is less potent than its deacetylated metabolite, 4-HO-EPT (EC_{50} = 4.24 nM) [2].
- **In vivo potency:** Despite lower *in vitro* potency, 4-AcO-EPT demonstrates similar efficacy to 4-HO-EPT in behavioral models, supporting its role as a rapidly hydrolyzed prodrug [5].

Experimental Data and Research Applications

Research on 4-AcO-EPT utilizes standardized *in vitro* and *in vivo* models to evaluate its functional activity and behavioral effects.

- In Vitro Functional Assays
 - **Methodology:** **Calcium mobilization assays** in cell lines expressing human or mouse serotonin receptors (5-HT_{2A}, 5-HT_{2B}, 5-HT_{2C}) measure functional agonist activity [5]. Cells are stimulated with the test compound, and the resulting intracellular calcium flux is measured with a fluorescent dye.
 - **Application:** Used to determine half-maximal effective concentration (EC₅₀) and agonist efficacy (E_{max}) for receptor activation [5].
- In Vivo Behavioral Models
 - **Methodology:** The **head-twitch response (HTR)** in C57BL/6J mice is a behavioral proxy for 5-HT_{2A} receptor activation in humans [5] [6]. Mice are administered the compound (e.g., subcutaneously), and HTR counts are recorded, often by trained observers blind to the treatment.
 - **Application:** This model confirms the psilocybin-like psychedelic effects of 4-AcO-EPT and other tryptamine analogues *in vivo* [5] [6].

Prodrug Metabolic Pathway

The metabolic activation of 4-AcO-EPT can be visualized as a straightforward hydrolysis pathway. The following diagram illustrates this process:



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Research Context and Significance

4-AcO-EPT is part of a broader effort to develop improved psychedelic therapeutics through structure-activity relationship (SAR) studies [1] [7]. Key rationales for its investigation include:

- **Optimized Prodrug Kinetics:** Replacing the phosphoryloxy group in psilocybin with an acetoxy group, as in 4-AcO-EPT, markedly increases the rate of *in vivo* hydrolysis to the active 4-hydroxy compound, potentially leading to faster onset [1].

- **Tailored Pharmacology:** Modifying the N,N-dialkyl groups (from dimethyl in psilocin to ethyl-propyl in 4-AcO-EPT) substantially alters the molecule's chemical and biological properties, allowing for fine-tuning of receptor activity and selectivity [1] [5].

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